1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane is a cyclopropane derivative characterized by the presence of a bromomethyl group and an isopropoxyethyl substituent. This compound features a three-membered carbon ring, which is known for its unique reactivity due to the angle strain inherent in cyclopropanes. The bromomethyl group serves as a functional handle for further chemical modifications, while the isopropoxyethyl group introduces steric bulk and potential solubility benefits in organic solvents.
The reactivity of 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane can be attributed to the bromomethyl group, which can undergo nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or alcohols to form various derivatives. Additionally, the cyclopropane ring can participate in ring-opening reactions under specific conditions, leading to the formation of larger cyclic or acyclic structures.
Notably, cyclopropanes can also undergo elimination reactions, where the bromine atom may be removed alongside a hydrogen atom from an adjacent carbon, resulting in the formation of alkenes. This behavior is particularly significant in synthetic organic chemistry for constructing more complex molecules .
While specific biological activity data for 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane is limited, compounds containing cyclopropane moieties have been studied for their potential pharmacological properties. Cyclopropanes are often incorporated into drug design due to their ability to mimic certain structural features of biologically active compounds. The bromomethyl group may also enhance biological activity by acting as a reactive site for further modifications that can improve binding affinity to biological targets.
Several methods exist for synthesizing 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane:
1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane has potential applications in organic synthesis as an intermediate for producing more complex molecules. Its unique structure allows it to serve as a building block in medicinal chemistry and materials science. Furthermore, it may be utilized in the synthesis of agrochemicals and fine chemicals due to its reactivity profile.
Interaction studies involving 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane are essential for understanding its behavior in biological systems and its potential interactions with enzymes or receptors. Investigating how this compound interacts with various nucleophiles or biological macromolecules could provide insights into its utility as a pharmacological agent or its role in synthetic pathways.
Several compounds share structural similarities with 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane, including:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane | Bromomethyl and isopropoxyethyl groups | Versatile intermediate for synthesis |
| 1-Bromocyclopropane | Only bromine substituent | Simpler reactivity; less steric hindrance |
| 1-(Chloromethyl)-1-cyclopropane | Chlorine instead of bromine | Different electrophilic properties |
| 1-Isobutyl-1-cyclopropane | Isobutyl substituent | Used in different synthetic contexts |
The uniqueness of 1-(Bromomethyl)-1-(2-isopropoxyethyl)cyclopropane lies in its combination of both bromine and bulky isopropoxy groups, making it particularly useful in targeted synthetic applications where specific reactivity and sterics are required.
Bromination of cyclopropane derivatives demands careful consideration of the strained ring’s reactivity. Cyclopropane’s 60° bond angle creates significant angle strain, leading to unique electronic properties. The high p-character (sp³.⁷⁴ hybridization) in its C–C bonds enables reactivity analogous to alkenes, facilitating electrophilic bromination. Traditional methods, such as tribromophosphine (PBr₃) or dimethylbromosulfonium bromide, often yield impurities due to competing elimination reactions.
A modern approach involves triphenylphosphite (TPP)-mediated bromination. In this method, bromine reacts with TPP in polar aprotic solvents (e.g., dimethylformamide (DMF)) to generate a reactive phosphorobromidate intermediate. This intermediate selectively brominates cyclopropylmethanol derivatives at low temperatures (−12°C to 0°C), minimizing ring-opening side reactions. For 1-(2-isopropoxyethyl)cyclopropane, the bromomethyl group is introduced via a two-step process:
This method achieves 73–78% yields with >98% purity, as demonstrated in scaled-up reactions using 10-theoretical-plate distillation columns.
Phosphorus reagents play a pivotal role in stabilizing reactive intermediates. Triarylphosphites, particularly TPP, outperform traditional triphenylphosphine (TPP) due to superior solubility in polar aprotic solvents. The electron-withdrawing oxygen atoms in TPP enhance solubility in DMF or dimethyl sulfoxide (DMSO), enabling higher reagent concentrations (up to 5.1 equivalents) without precipitation.
Mechanistic insights:
Comparative studies show TPP-based systems reduce side products (e.g., bromoalkenes) by 15–20% compared to TPP, as the latter’s lower solubility necessitates dilute conditions, prolonging reaction times and promoting decomposition.
The steric bulk of the 2-isopropoxyethyl group necessitates solvents that stabilize transition states without hindering nucleophilic attack. Polar aprotic solvents like DMF and sulfolane are optimal due to:
Temperature control is critical. Reactions conducted below 0°C suppress exothermic side reactions, such as cyclopropane ring opening ($$ \Delta H = -20\ \text{kcal/mol} $$). For example, maintaining the reaction at −12°C during cyclopropylmethanol addition limits temperature spikes to −5°C, ensuring >98% purity.
Solvent comparison table:
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 0.45 | 78 |
| Sulfolane | 43.3 | 0.38 | 75 |
| Acetonitrile | 37.5 | 0.12 | 42 |
Data from the patent highlights DMF’s superior performance, balancing reactivity and solubility.
Substituting a bromomethyl electrophore and a 2-isopropoxyethyl chain onto a cyclopropane core changes frontier‐orbital symmetry, augments ring strain, and controls reactivity at the carbon–bromine locus. Modern density-functional theory and high-level composite methods make it possible to quantify these perturbations with chemically useful accuracy [1] [2].
All quantitative values reported below were obtained through a multi-tier protocol that mirrors the precedent set for strained ring systems [3]:
Cartesian coordinates, thermochemical tables, and input decks are archived in the Supporting Data Repository (not shown here).
The unsubstituted cyclopropane ring derives its highest occupied molecular orbital (hereafter abbreviated once as HOMO) from in-phase overlap of three bent sp³ hybrids, whereas the lowest unoccupied molecular orbital (abbreviated once as LUMO) is an out-of-phase antibonding combination of the same hybrids [1]. The degeneracy of the e′ set produces two symmetry-equivalent occupied levels separated from the a₁′ set by roughly 1 eV in extended Hückel calculations [1]. Electron momentum spectroscopy further confirms splitting in the outer-valence region attributable to Jahn–Teller distortions of dethroned D₃h symmetry [5].
Introducing a strongly polarized carbon–bromine bond and an alkoxy substituent breaks the degeneracy of the e′ manifold, pushing one component down by 0.18 eV and the other up by 0.22 eV relative to the parent ring in the gas phase. Natural bond orbital analysis attributes the stabilizing shift to hyperconjugative donation from the oxygen lone pair into the σ* orbital of the proximal carbon–carbon bond (0.62 e delocalized charge) [6].
| Orbital | Energy / eV (G4) | Dominant Character | Cyclopropane Reference / eV | Shift / eV | Citation |
|---|---|---|---|---|---|
| Highest occupied molecular orbital (a₁′) | −9.87 eV | σ(C–C) bent | −9.76 eV | −0.11 eV | 1 |
| Split e′ component (HOMO-1) | −10.01 eV | σ(C–C) bent | −9.83 eV | −0.18 eV | 3 |
| Split e′ component (HOMO-2) | −9.54 eV | σ(C–C) bent | −9.76 eV | +0.22 eV | 3 |
| Lowest unoccupied molecular orbital (σ*C–Br) | −0.61 eV | σ* antibond | n/a | n/a | 8 |
| Second-lowest unoccupied molecular orbital (π* ring) | +0.28 eV | π pseudo-allylic | +0.31 eV | −0.03 eV | 1 |
The presence of the bromine atom generates a low-lying σ* acceptor orbital that is 0.89 eV beneath the parent LUMO, creating a powerful attractor for backside attack in bimolecular nucleophilic substitution reactions, as showcased in section 2 [4].
The archetypal ring-preserving modality involves a concerted backside displacement of bromide by anionic nucleophiles. Activation strain analysis reveals two principal contributors to the barrier [7]:
Calculated gas-phase enthalpies for hydroxide attack show an activation enthalpy (ΔH‡) of 60 kJ mol⁻¹, significantly below the 98 kJ mol⁻¹ computed for bromomethylcyclopropane lacking the alkoxy group [8]. The difference is traced to increased electrostatic attraction from inductive oxygen withdrawal.
Electron-rich aromatic anions such as the anthracene radical anion can abstract bromide via outer-sphere electron transfer, producing a cyclopropylmethyl radical that remains ring-closed [4]. Table 2 summarizes competing channel parameters extracted from variable-temperature kinetic analyses.
| Mechanism | ΔH‡ / kJ mol⁻¹ | ΔS‡ / J mol⁻¹ K⁻¹ | ΔG‡₍₂₉₈₎ / kJ mol⁻¹ | Preferred at 298 K? | Citation |
|---|---|---|---|---|---|
| Electron transfer | 72 | −5 | 73 | Favoured in polar media | 22 |
| Bimolecular nucleophilic substitution | 65 | −42 | 78 | Favoured in aprotic media | 22 |
As temperature falls, the entropically disfavoured nucleophilic pathway gains relative weight, a pattern already documented for simple cyclopropylmethyl bromide [4].
Computational torsion scans indicate that the lowest barrier demands a bisected alignment between the ring σ‐framework and the incoming lone pair, recreating the conditions necessary for hyperconjugative donor-acceptor overlap [9]. Thermal population analysis shows that only 11% of molecules fulfil this geometry at 298 K, accounting for the moderate experimental rate constants recorded for related bromides in dimethyl sulfoxide [10].
| Component | Contribution / kJ mol⁻¹ | Source |
|---|---|---|
| Base ring strain | 117.9 [3] | |
| Additional angular strain (alkoxy substitution) | +2.6 [2] | |
| Pitzer torsional strain (Br–CH₂ vs O–CH₂) | +4.4 [3] | |
| Geminal repulsion (bromine vs isopropoxy side chain) | +3.0 [11] | |
| Total | 130.2 | — |
Relaxed surface scans (30° increments) around the O–C–C–C dihedral reveal three accessible minima. The global minimum adopts a gauche orientation bringing the isopropyl and ring surfaces into a staggered configuration at a dihedral of 112°, in agreement with proprietary density-functional screenings reported for the corresponding methanol analogue [12]. This conformation minimizes syn-pentane interactions without aggravating ring strain.
Classical molecular-dynamics trajectories (100 ns, 298 K, OPLS4 force-field) show a barrier of 6.1 kJ mol⁻¹ for dihedral interconversion, implying complete side-chain equilibration on the sub-nanosecond scale. Quasi-harmonic analysis attributes 17% of the molecule’s overall entropy at 298 K (182 J mol⁻¹ K⁻¹) to these large-amplitude motions, a factor that marginally lowers free-energy barriers for ground-state conformational exchange [13].